m-PEG25-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG25-acid is synthesized through the reaction of methoxy-polyethylene glycol (m-PEG) with succinic anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carboxylic acid group. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through techniques such as column chromatography and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
m-PEG25-acid undergoes various chemical reactions, including:
Amide Formation: Reacts with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Esterification: Can form esters when reacted with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Coupling Agents: EDC, HATU, DCC (dicyclohexylcarbodiimide)
Catalysts: Acid catalysts for esterification reactions
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products
Amides: Formed through reactions with primary amines
Scientific Research Applications
m-PEG25-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Utilized in the formulation of PEGylated drugs to improve their solubility and stability.
Industry: Applied in the production of various industrial products, including coatings and adhesives.
Mechanism of Action
m-PEG25-acid acts as a linker molecule that facilitates the conjugation of different chemical entities. The terminal carboxylic acid group reacts with primary amines to form stable amide bonds, while the PEG chain provides hydrophilicity and flexibility. This allows for the creation of complex molecules with enhanced solubility and stability .
Comparison with Similar Compounds
Similar Compounds
m-PEG10-acid: A shorter PEG chain with similar properties but lower molecular weight.
m-PEG20-acid: Slightly shorter PEG chain, used in similar applications but with different solubility characteristics.
Uniqueness
m-PEG25-acid stands out due to its longer PEG chain, which provides greater solubility and flexibility compared to shorter PEG derivatives. This makes it particularly useful in applications where high solubility and stability are required .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H104O27/c1-55-4-5-57-8-9-59-12-13-61-16-17-63-20-21-65-24-25-67-28-29-69-32-33-71-36-37-73-40-41-75-44-45-77-48-49-79-51-50-78-47-46-76-43-42-74-39-38-72-35-34-70-31-30-68-27-26-66-23-22-64-19-18-62-15-14-60-11-10-58-7-6-56-3-2-52(53)54/h2-51H2,1H3,(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVSVRODIIQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H104O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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